3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one
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Overview
Description
2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring. This particular compound is characterized by the presence of a phenyl group and a tetrahydro structure, which makes it unique among benzopyrans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- can be achieved through various synthetic routes. One common method involves the use of a domino Knoevenagel/intramolecular transesterification reaction catalyzed by an alkaline protease from Bacillus licheniformis . This method provides a selective and efficient way to produce benzopyran derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- include:
Coumarin: A benzopyran derivative known for its fragrant properties and use in perfumes.
Chromene: Another benzopyran isomer with various biological activities.
Dihydroedulan II: A tetrahydrobenzopyran derivative with potential pharmacological applications.
Uniqueness
What sets 2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- apart from these similar compounds is its unique tetrahydro structure and the presence of a phenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
87937-62-0 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydrochromen-2-one |
InChI |
InChI=1S/C15H14O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
UHJFOSDPLGVYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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